Tetramethyl 6'-(4-fluorobenzoyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
2’,3’,4,5-TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’,8’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4,5-TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’,8’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro structure: This is achieved through a series of cyclization reactions.
Introduction of the fluorobenzoyl group: This step typically involves a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4,5-TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’,8’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2’,3’,4,5-TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’,8’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorobenzoyl group and the spiro structure play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetramethylbutane: A simpler hydrocarbon with similar methyl groups but lacking the complex spiro structure.
Leptospermone: Another compound with a similar cyclohexane backbone but different functional groups.
Uniqueness
What sets 2’,3’,4,5-TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’,8’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE apart is its unique spiro structure and the presence of multiple reactive sites, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H30FNO9S3 |
---|---|
Molecular Weight |
699.8 g/mol |
IUPAC Name |
tetramethyl 6'-(4-fluorobenzoyl)-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H30FNO9S3/c1-15-13-19-20(14-16(15)2)35(27(36)17-9-11-18(34)12-10-17)32(3,4)26-21(19)33(22(28(37)41-5)23(45-26)29(38)42-6)46-24(30(39)43-7)25(47-33)31(40)44-8/h9-14H,1-8H3 |
InChI Key |
FFKGJNVOIWPHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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